Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is part of the oxaspiro family, characterized by a spiro-connected oxirane ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 1-oxaspiro[2.5]octane-2-carboxylate with specific reagents under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The production process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: Similar in structure but with different functional groups and properties.
4-Isopropenyl-4,7-dimethyl-1-oxaspiro[2.5]octane: Shares the spiro-connected oxirane ring but has different substituents.
Uniqueness
Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural configuration and the presence of ethyl and dimethyl groups. These features contribute to its distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)7-8(2)5-6-9(12)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
XZNCUFBYQKZXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(CCC2C)C |
Origin of Product |
United States |
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